molecular formula C25H20O B582869 4-Dibenzyl 1-Naphthyl Ketone CAS No. 158098-50-1

4-Dibenzyl 1-Naphthyl Ketone

Cat. No. B582869
M. Wt: 336.434
InChI Key: CFQMRXPGNSGVOV-UHFFFAOYSA-N
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Description

4-Dibenzyl 1-Naphthyl Ketone is an organic compound composed of two benzyl groups attached to a central carbonyl group . This results in the central carbonyl carbon atom being electrophilic and the two adjacent carbon atoms slightly nucleophilic .


Molecular Structure Analysis

The molecular formula of 4-Dibenzyl 1-Naphthyl Ketone is C25H20O . It has a molecular weight of 336.43 g/mol . The InChI code is 1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2 .


Physical And Chemical Properties Analysis

4-Dibenzyl 1-Naphthyl Ketone is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal . The melting point ranges from 83.0 to 87.0 degrees Celsius .

Scientific Research Applications

Photorearrangement in Zeolites

4-Dibenzyl 1-Naphthyl Ketone has been studied for its photochemical behaviors, particularly in the context of zeolites. The selectivity of photoproducts formed by 1-naphthyl phenyl acylates and dibenzyl ketones in zeolites is influenced by the restriction on mobility of primary radical pairs due to alkali metal ions. This selectivity is significant for understanding the photo-Fries reaction and the heavy atom effect within zeolites (Warrier et al., 2003).

Synthesis of 2-Naphthols

The compound plays a role in the synthesis of 2-naphthols through carbonylative Stille coupling reactions of 2-bromobenzyl bromides. This process is pivotal for understanding the transformation of 2-bromobenzyl α,β-unsaturated ketones into 2-naphthols (Dai et al., 2011).

Intersystem Crossing in Zeolites

Differences in product selectivity and the effect of heavy cations on intersystem crossing between triplet and singlet phenylacyl and benzyl geminate radical pairs in zeolites have been studied, highlighting the unique photochemical properties of dibenzyl ketones and naphthyl esters in these structures (Warrier et al., 2000).

Safety And Hazards

When handling 4-Dibenzyl 1-Naphthyl Ketone, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

naphthalen-1-yl-[4-(2-phenylethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O/c26-25(24-12-6-10-21-9-4-5-11-23(21)24)22-17-15-20(16-18-22)14-13-19-7-2-1-3-8-19/h1-12,15-18H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQMRXPGNSGVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659891
Record name (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dibenzyl 1-Naphthyl Ketone

CAS RN

158098-50-1
Record name (Naphthalen-1-yl)[4-(2-phenylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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